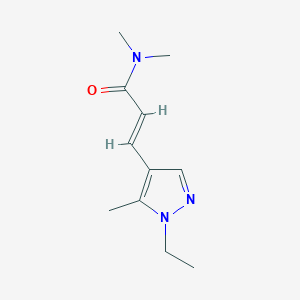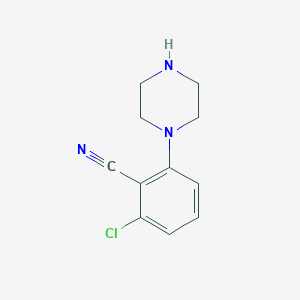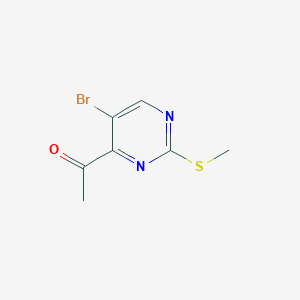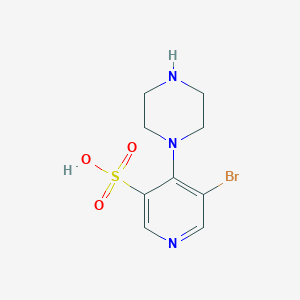
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is a chemical compound with the molecular formula C9H12BrN3O3S and a molecular weight of 322.18 g/mol . This compound features a bromine atom, a piperazine ring, and a pyridine ring with a sulfonic acid group, making it a versatile molecule in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid typically involves the bromination of 4-(piperazin-1-yl)pyridine-3-sulfonic acid. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature and time conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur or nitrogen atoms.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in solvents like ethanol or water.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium phosphate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while coupling reactions can produce biaryl compounds .
科学的研究の応用
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials
作用機序
The mechanism of action of 5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction or metabolic pathways .
類似化合物との比較
Similar Compounds
5-Bromopyridine-3-boronic acid: Similar in structure but with a boronic acid group instead of a piperazine ring.
6-(4-Boc-piperazin-1-yl)pyridine-3-boronic acid pinacol ester: Contains a boronic acid ester and a Boc-protected piperazine ring.
Uniqueness
5-Bromo-4-(piperazin-1-yl)pyridine-3-sulfonic acid is unique due to the presence of both a bromine atom and a sulfonic acid group, which confer distinct reactivity and solubility properties. This combination of functional groups makes it a valuable intermediate in various chemical syntheses and applications .
特性
分子式 |
C9H12BrN3O3S |
|---|---|
分子量 |
322.18 g/mol |
IUPAC名 |
5-bromo-4-piperazin-1-ylpyridine-3-sulfonic acid |
InChI |
InChI=1S/C9H12BrN3O3S/c10-7-5-12-6-8(17(14,15)16)9(7)13-3-1-11-2-4-13/h5-6,11H,1-4H2,(H,14,15,16) |
InChIキー |
UYYHQWATYXIOPG-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)C2=C(C=NC=C2S(=O)(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


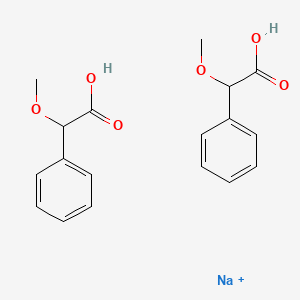
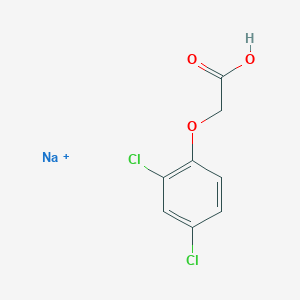
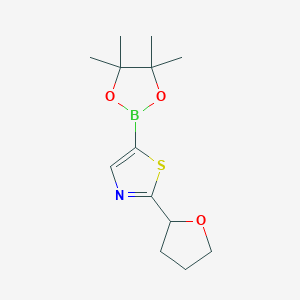
![(7-Oxo-2,6-diazaspiro[3.4]octan-3-yl) 2,2,2-trifluoroacetate](/img/structure/B15060511.png)
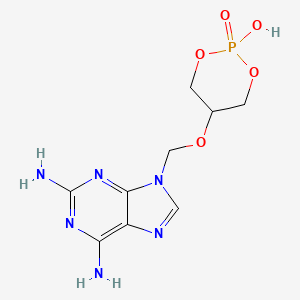
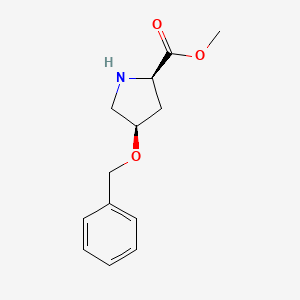
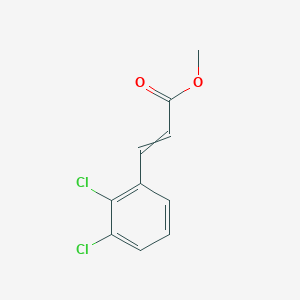

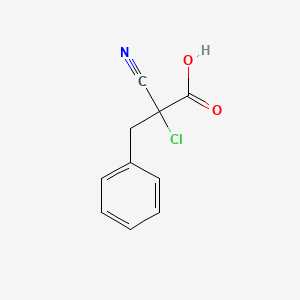
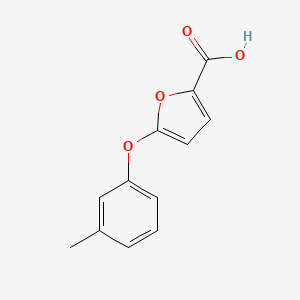
![ethyl 2-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-4-carboxylate](/img/structure/B15060555.png)
